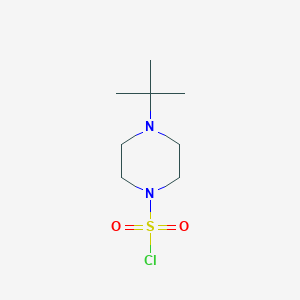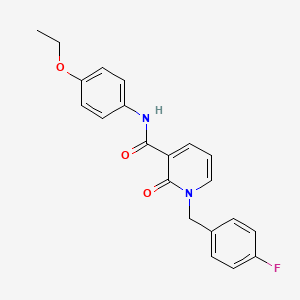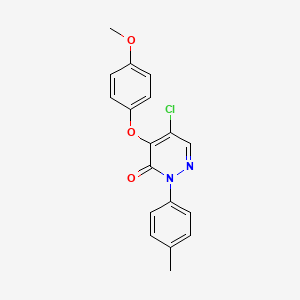![molecular formula C24H20ClN5O2S B2717493 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-77-9](/img/structure/B2717493.png)
7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a class of compounds known for their diverse biological activities . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational chemistry methods. These might include its solubility, melting point, boiling point, and partition coefficient .Aplicaciones Científicas De Investigación
Antinociceptive Activity
The synthesized compound demonstrates pronounced antinociceptive activity. Antinociceptives are substances that alleviate pain perception, making this compound a potential candidate for pain management. Researchers could explore its mechanism of action and evaluate its efficacy in preclinical and clinical studies .
Antibacterial and Antimicrobial Properties
Given the growing concern over antibiotic resistance, investigating the antibacterial and antimicrobial properties of this compound is crucial. Researchers can assess its effectiveness against standard bacteria and multidrug-resistant clinical isolates. The compound’s structure may provide insights into its mode of action and potential therapeutic applications .
Biological Activity of Gewald Thiophenes
The presence of the Gewald thiophene moiety in this compound opens up avenues for further exploration. Gewald thiophenes have exhibited diverse biological activities, including inhibitory effects against HIV, anticancer properties, and anti-inflammatory effects. Researchers can investigate how this compound interacts with relevant targets and pathways .
Structure-to-Magnetism Correlation
For researchers interested in materials science and magnetism, the challenging structure of this compound offers an intriguing case study. The nearly orthogonal 2-methoxyphenyl group disrupts the typical π-stacked molecular columns observed in organic radicals. Investigating its magnetic properties and understanding the correlation between structure and magnetism could yield valuable insights .
Drug Development
The compound’s unique structure, combining 2,4-dioxobutanoic acid and 2-aminothiophene moieties, makes it a potential scaffold for drug development. Researchers can explore modifications to enhance specific pharmacophores, aiming for improved bioactivity. This compound could serve as a starting point for designing novel therapeutic agents .
Toxicity Assessment
While the antinociceptive activity is promising, assessing toxicity is essential. Researchers should conduct comprehensive toxicity studies to ensure safety profiles. Understanding the compound’s potential adverse effects will guide its further development and clinical applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-14-20(23(31)27-17-10-5-6-11-18(17)32-2)21(15-8-3-4-9-16(15)25)30-24(26-14)28-22(29-30)19-12-7-13-33-19/h3-13,21H,1-2H3,(H,27,31)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQKREKOMJRAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

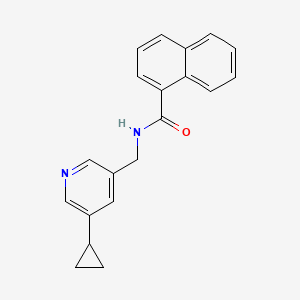
![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole](/img/structure/B2717411.png)
![N-(2-(1H-indol-3-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2717412.png)


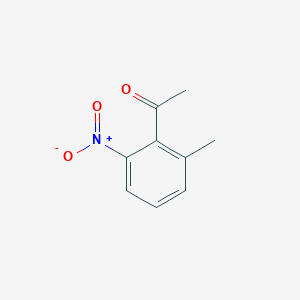
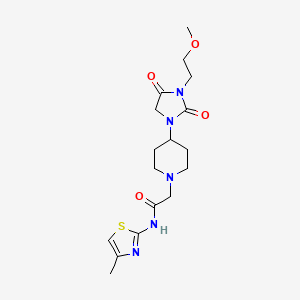
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2717423.png)
![Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2717424.png)
